6-Deoxy-D-allose

Catalog No.
S12810222
CAS No.
4348-84-9
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Deoxy-D-allose

CAS Number

4348-84-9

Product Name

6-Deoxy-D-allose

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-MOJAZDJTSA-N

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O

6-Deoxy-D-allose is a rare sugar and a derivative of D-allose, characterized by the absence of a hydroxyl group at the sixth carbon, which is replaced by a hydrogen atom. This modification gives it unique chemical properties and biological activities. Structurally, 6-deoxy-D-allose can be represented as C6H12O6, and it plays a significant role as an intermediate in various biochemical pathways, particularly in the biosynthesis of antibiotics.

, primarily through its conversion to other sugar derivatives. One notable reaction involves its phosphorylation to form 6-deoxy-D-allose-1-phosphate, which can subsequently be utilized in various metabolic pathways. The enzymatic activity of hexokinases has been shown to facilitate the conversion of D-allose to 6-deoxy-D-allose-1-phosphate, indicating its importance in cellular metabolism and signaling pathways .

The biological activity of 6-deoxy-D-allose is particularly relevant in plant defense mechanisms. It has been identified as a triggering molecule that induces resistance in rice against pathogens such as Xanthomonas oryzae (the causal agent of bacterial blight). The compound's ability to enhance defense responses is linked to its conversion into phosphorylated forms that activate downstream signaling pathways . Additionally, it has shown potential as an intermediate in the biosynthesis of macrolide antibiotics, underscoring its significance in pharmaceutical applications .

Several methods have been developed for the synthesis of 6-deoxy-D-allose:

  • From D-allose: One common approach involves the reduction of D-allose at the sixth carbon position, typically using reducing agents such as sodium borohydride.
  • Using Simple Starting Materials: A more efficient method utilizes simple achiral starting materials like butynal and chloroacetic acid, employing chiral tin(II) triflate as a catalyst in a two-step process to yield 6-deoxy-D-allose .
  • Biochemical Synthesis: Enzymatic pathways have also been explored for the synthesis of 6-deoxy-D-allose, particularly through the action of specific enzymes that convert precursor sugars into this deoxysugar .

The applications of 6-deoxy-D-allose span several fields:

  • Pharmaceuticals: As an intermediate in the biosynthesis of macrolide antibiotics, it is crucial for developing new therapeutic agents.
  • Agriculture: Its role in enhancing plant defense mechanisms makes it valuable for developing biopesticides or plant growth enhancers.
  • Biochemical Research: It serves as a model compound for studying sugar modifications and their effects on biological systems.

Several compounds share structural similarities with 6-deoxy-D-allose. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
D-AlloseContains all hydroxyl groups at C-2, C-3, C-4, C-5, C-6Naturally occurring sugar with diverse functions
2-Deoxy-D-glucoseLacks hydroxyl group at C-2Important in cellular metabolism
D-MannoseHydroxyl groups at C-2 and C-4 differ from D-allosePlays a role in glycoprotein synthesis
D-RiboseContains five carbons with hydroxyl groupsEssential for RNA synthesis

Uniqueness of 6-Deoxy-D-allose: The primary distinction lies in its lack of a hydroxyl group at carbon 6, which alters its reactivity and interactions compared to other sugars. This modification not only affects its biological activity but also enhances its utility in specific synthetic pathways for antibiotic production.

Molecular Formula and Structural Representation

6-Deoxy-D-allose is a monosaccharide derivative characterized by the molecular formula C6H12O5, with a molecular weight of 164.16 grams per mole [1] [6]. The compound represents a modified hexose sugar where the hydroxyl group at the sixth carbon position has been replaced by a hydrogen atom, resulting in the loss of one oxygen atom compared to its parent sugar D-allose [3].

The structural representation of 6-Deoxy-D-allose can be expressed through multiple chemical notation systems. The International Union of Pure and Applied Chemistry name is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal [1] [6]. The compound's structure is further characterized by its Simplified Molecular Input Line Entry System notation: CC@HO [1], which explicitly denotes the stereochemical configuration at each chiral center.

The International Chemical Identifier for 6-Deoxy-D-allose is InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 [1] [6], providing a standardized representation that uniquely identifies the compound's stereochemical arrangement. The corresponding International Chemical Identifier Key is PNNNRSAQSRJVSB-MOJAZDJTSA-N [1] [6].

Table 1: Structural Properties of 6-Deoxy-D-allose

PropertyValueReference
Molecular FormulaC6H12O5 [1]
Molecular Weight164.16 g/mol [1]
International Union of Pure and Applied Chemistry Name(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal [1]
Simplified Molecular Input Line Entry SystemCC@HO [1]
International Chemical Identifier KeyPNNNRSAQSRJVSB-MOJAZDJTSA-N [1]
Heavy Atom Count11 [1]
Defined Atom Stereocenter Count4 [1]

Stereochemical Configuration

The stereochemical configuration of 6-Deoxy-D-allose is defined by four chiral centers located at carbon atoms 2, 3, 4, and 5 [1]. The compound adopts the D-configuration based on the orientation of the hydroxyl group at the penultimate carbon (C5), which follows the D-allose stereochemical pattern [5] [6].

Nuclear magnetic resonance spectroscopy analysis has provided detailed insights into the stereochemical arrangement of 6-Deoxy-D-allose [5] [25]. The proton nuclear magnetic resonance data reveals specific coupling constants that confirm the stereochemical assignments: the small J1″,2″ coupling constant of 3.75 Hz indicates an equatorially disposed H1 proton and axially disposed H2 proton [5]. Similarly, the small J2″,3″ coupling constant of 3.6 Hz confirms an equatorially disposed H3 proton [5].

The stereochemical analysis continues with the J3″,4″ coupling constant of 3.2 Hz, indicating an equatorially disposed H4 proton, while the large J4″,5″ coupling constant of 10.1 Hz reveals an axially disposed H5 proton [5] [25]. These coupling patterns are consistent with the compound adopting a chair conformation in solution, with the hydroxyl groups positioned according to the D-allose stereochemical framework [5].

Table 2: Nuclear Magnetic Resonance Coupling Constants for 6-Deoxy-D-allose

CouplingValue (Hz)Structural ImplicationReference
J1″,2″3.75Equatorial H1, Axial H2 [5]
J2″,3″3.6Equatorial H3 [5]
J3″,4″3.2Equatorial H4 [5]
J4″,5″10.1Axial H5 [5]
J5″,6″6.3Methyl group coupling [5]

Comparison with D-allose and Other Deoxy Sugars

6-Deoxy-D-allose represents a structural modification of D-allose through the replacement of the C6 hydroxyl group with a hydrogen atom [3] [15]. This modification results in significant structural and functional differences between the parent sugar and its deoxy derivative.

D-allose possesses the molecular formula C6H12O6 with a molecular weight of 180.16 grams per mole, containing six hydroxyl groups [8]. In contrast, 6-Deoxy-D-allose has five hydroxyl groups and a reduced molecular weight of 164.16 grams per mole [1] [3]. This structural difference is critical for biological activity, as demonstrated by studies showing that 6-Deoxy-D-allose cannot be phosphorylated at the sixth carbon position, unlike D-allose [15].

The deoxy modification at C6 prevents the compound from undergoing hexokinase-mediated phosphorylation, which is essential for D-allose's biological activity in plant defense responses [15]. Research has shown that while D-allose induces resistance to bacterial pathogens in rice through conversion to allose 6-phosphate, 6-Deoxy-D-allose lacks this capability due to the absence of the C6 hydroxyl group required for phosphorylation [15].

When compared to other deoxy sugars, 6-Deoxy-D-allose shares structural similarities with compounds such as 6-deoxyglucose and 2-deoxyribose [21] [22]. All deoxy sugars are characterized by the replacement of one or more hydroxyl groups with hydrogen atoms, resulting in reduced polarity and altered biological properties compared to their parent sugars [21].

Table 3: Comparative Analysis of D-allose and 6-Deoxy-D-allose

PropertyD-allose6-Deoxy-D-alloseReference
Molecular FormulaC6H12O6C6H12O5 [1] [8]
Molecular Weight (g/mol)180.16164.16 [1] [8]
Hydroxyl Groups65 [3] [8]
Chemical Abstracts Service Number2595-97-34348-84-9, 5652-45-9 [1] [8]
Phosphorylation CapabilityYesNo [15]
Biological Activity in PlantsActiveInactive [15]

Physicochemical Properties

Solubility and Melting Point

The physicochemical properties of 6-Deoxy-D-allose are influenced by its reduced number of hydroxyl groups compared to the parent sugar D-allose [1] [3]. While specific solubility data for 6-Deoxy-D-allose is limited in the literature, the compound's solubility characteristics can be inferred from its structural properties and comparison with related deoxy sugars.

The computed XLogP3-AA value for 6-Deoxy-D-allose is -2.4, indicating significant hydrophilicity despite the loss of one hydroxyl group [1]. This value suggests that the compound maintains considerable water solubility, though likely reduced compared to D-allose due to the decreased number of hydrogen-bonding sites [1].

For comparison, related deoxy sugars such as 2-deoxyribose exhibit melting points in the range of 89-90°C [28]. The structural similarity between deoxy sugars suggests that 6-Deoxy-D-allose likely possesses comparable thermal properties, though specific melting point data for this compound has not been experimentally determined in the available literature.

The topological polar surface area of 6-Deoxy-D-allose is calculated to be 98 Ų [1], which is consistent with its hydrophilic nature and suggests good aqueous solubility. The compound contains four hydrogen bond donor sites and five hydrogen bond acceptor sites [1], providing multiple opportunities for intermolecular interactions in aqueous solutions.

Table 4: Computed Physicochemical Properties of 6-Deoxy-D-allose

PropertyValueReference
XLogP3-AA-2.4 [1]
Topological Polar Surface Area98 Ų [1]
Hydrogen Bond Donor Count4 [1]
Hydrogen Bond Acceptor Count5 [1]
Rotatable Bond Count4 [1]
Exact Mass164.06847348 Da [1]

Optical Rotation

The optical rotation properties of 6-Deoxy-D-allose are intrinsically linked to its stereochemical configuration and the presence of four chiral centers [1]. While specific optical rotation values for 6-Deoxy-D-allose are not extensively documented in the current literature, the compound's D-configuration suggests that it would exhibit dextrorotatory behavior similar to other D-configured sugars.

Research involving 6-Deoxy-D-allose in natural product isolation has utilized optical rotation data as a confirmatory tool for structural identification [14]. In studies of cyanohydrin glycosides containing 6-Deoxy-D-allose moieties, optical rotation measurements were employed alongside nuclear magnetic resonance spectroscopy to confirm the stereochemical identity of the sugar component [14].

The optical activity of 6-Deoxy-D-allose is expected to be influenced by its conformational preferences in solution [33]. Molecular dynamics simulations of monosaccharides have shown that temperature and concentration effects can influence the distribution between chair and boat conformers, which directly impacts optical rotation properties [33].

XLogP3

-2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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